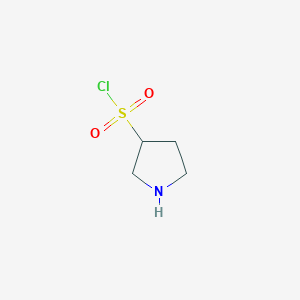

Pyrrolidine-3-sulfonyl chloride

説明

Significance of Sulfonyl Moieties in Molecular Design and Synthesis

The sulfonyl group (-SO2-) is a cornerstone in molecular design, largely due to its profound impact on the physical and chemical properties of organic compounds. fiveable.meontosight.ai This functional group, consisting of a sulfur atom double-bonded to two oxygen atoms, is strongly electron-withdrawing, a characteristic that significantly influences a molecule's reactivity. ontosight.ai

Electrophilic Reactivity of Sulfonyl Halides in Organic Transformations

Sulfonyl halides, with the general formula RSO2X, are highly reactive electrophiles. fiveable.mewikipedia.org The electron-withdrawing nature of the sulfonyl group renders the attached halogen a good leaving group, making sulfonyl halides susceptible to nucleophilic substitution reactions. fiveable.me They readily react with a variety of nucleophiles, including alcohols to form sulfonate esters and amines to yield sulfonamides. fiveable.mewikipedia.org These reactions are fundamental in organic synthesis, allowing for the introduction of the sulfonyl group into diverse molecular frameworks. fiveable.me Furthermore, sulfonyl chlorides can participate in Friedel-Crafts reactions with aromatic compounds to produce sulfones. wikipedia.org

The reactivity of sulfonyl halides is a key aspect of their utility. For instance, the reaction of sulfonyl chlorides with alcohols is a common method for creating sulfonic esters, which are themselves important intermediates in further synthetic transformations. fiveable.me Similarly, the formation of sulfonamides from sulfonyl chlorides and amines is a widely used reaction in the synthesis of pharmaceutical compounds. fiveable.me

Role of Sulfonyl Groups in Modulating Molecular Properties and Reactivity

The introduction of a sulfonyl group can dramatically alter a molecule's properties. As a polar, electron-withdrawing group, it can enhance the water solubility of organic compounds, a desirable trait for biological applications. fiveable.me The sulfonyl group's ability to form hydrogen bonds as a hydrogen-bond acceptor further contributes to its influence on molecular interactions and, consequently, biological activity. researchgate.netbenthamscience.com

Moreover, the structural stability of the sulfonyl group can be leveraged to increase the metabolic stability of drug molecules by blocking sites that are prone to metabolic degradation. researchgate.net This can lead to improved pharmacokinetic profiles and prolonged duration of action. researchgate.net The electron-withdrawing character of the sulfonyl group can also stabilize adjacent carbocations or carbanions, facilitating further chemical modifications. fiveable.me

Pyrrolidine (B122466) as a Privileged Nitrogen Heterocycle in Chemical Synthesis

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is considered a "privileged scaffold" in medicinal chemistry and organic synthesis. researchgate.netnih.govfrontiersin.org This designation stems from its frequent appearance in a vast number of biologically active compounds and natural products. frontiersin.orgopenmedicinalchemistryjournal.com

Structural Features and Conformational Dynamics of Pyrrolidine

The structure of pyrrolidine is a five-membered ring containing one nitrogen atom. ontosight.ai Unlike its aromatic counterpart, pyrrole, the pyrrolidine ring is non-planar and exhibits a phenomenon known as "pseudorotation," which contributes to its three-dimensional coverage. nih.gov This conformational flexibility allows the pyrrolidine scaffold to explore a wider pharmacophore space, a significant advantage in drug design. nih.gov The nitrogen atom in the pyrrolidine ring is nucleophilic and basic, making it a prime site for chemical modifications. nih.govwikipedia.org

Theoretical studies have shown that the pyrrolidine ring can adopt various conformations, with the "up" and "down" puckering of the ring being a key feature. researchgate.net The conformational preference can be influenced by substituents on the ring, allowing for a degree of control over the molecule's three-dimensional shape. nih.gov

Importance of Pyrrolidine Ring Systems in Complex Molecular Architectures

The pyrrolidine motif is a fundamental building block in the synthesis of complex molecules, including a wide array of pharmaceuticals and natural products. researchgate.netfrontiersin.orgopenmedicinalchemistryjournal.com Its presence is noted in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov The versatility of the pyrrolidine scaffold is further demonstrated by its use as a chiral controller in asymmetric synthesis and as a ligand for transition metals. nih.gov

The synthesis of pyrrolidine derivatives is a major focus in organic chemistry, with methods such as 1,3-dipolar cycloadditions and intramolecular cyclizations being commonly employed. nih.govnih.govacs.org The ability to introduce various substituents onto the pyrrolidine ring allows for the fine-tuning of its biological activity and physical properties. researchgate.net

Contextualizing Pyrrolidine-3-sulfonyl Chloride within Sulfonyl and Pyrrolidine Chemistry

This compound represents a unique molecular entity that combines the key features of both sulfonyl halides and pyrrolidines. The sulfonyl chloride group at the 3-position of the pyrrolidine ring introduces a highly reactive electrophilic center. This allows for the facile introduction of the pyrrolidine-3-sulfonyl moiety onto other molecules through reactions with nucleophiles such as amines and alcohols.

The synthesis of related compounds, such as pyridine-3-sulfonyl chloride, has been explored through various methods, including diazotization reactions of 3-aminopyridine (B143674) and reactions of pyridine-3-sulfonic acid with chlorinating agents. google.comgoogle.comchemicalbook.com These synthetic strategies could potentially be adapted for the preparation of this compound. The reactivity of sulfonyl chlorides in general suggests that this compound would be a valuable intermediate for creating a diverse range of sulfonylated pyrrolidine derivatives. For instance, recent research has demonstrated the synthesis of 3-sulfonylated pyrrolin-2-ones through a tandem sulfonylation-cyclization of 1,5-dienes using sulfonyl chlorides. nih.gov This highlights the potential of sulfonyl chlorides in constructing complex heterocyclic systems.

Structure

2D Structure

特性

IUPAC Name |

pyrrolidine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2S/c5-9(7,8)4-1-2-6-3-4/h4,6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURUBHHLOOYGRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyrrolidine 3 Sulfonyl Chloride and Analogous Structures

Strategies for the Direct Synthesis of Pyrrolidine-3-sulfonyl Chloride

The direct synthesis of this compound can be approached through several established methods for sulfonyl chloride formation, starting from either pyrrolidine-3-sulfonic acid or pyrrolidine-3-thiol.

Potential Routes from Pyrrolidine-3-sulfonic Acids or Thiols (General Sulfonyl Chloride Synthesis Principles)

The conversion of sulfonic acids or thiols into sulfonyl chlorides is a fundamental transformation in organic synthesis. These principles can be applied to the pyrrolidine-3-substituted framework.

Oxidative chlorination provides a direct route to sulfonyl chlorides from thiols. This method involves the simultaneous oxidation of the sulfur atom and chlorination. Various reagent systems can achieve this transformation. For instance, a combination of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) serves as a mild and efficient reagent for the direct oxidative chlorination of thiols to their corresponding sulfonyl chlorides in excellent yields. indianchemicalsociety.com This method is highly selective and proceeds under clean reaction conditions. indianchemicalsociety.com Another effective system involves the use of hydrogen peroxide in conjunction with thionyl chloride (SOCl₂), which is a highly reactive reagent for the direct oxidative conversion of thiols to sulfonyl chlorides. organic-chemistry.orgnih.gov This method is characterized by very short reaction times and high purity of the products. organic-chemistry.orgnih.gov

Furthermore, 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) has been identified as a mild and efficient reagent for the oxidative conversion of various sulfur compounds, including thiols, to the corresponding sulfonyl chlorides in good to excellent yields. lookchem.com The process is simple, practical, and accommodates a broad range of substrates. lookchem.com

| Oxidizing System | Substrate Type | Yield (%) | Reference |

| Nitrate Salt / TMS-Cl | Thiols, Disulfides | Excellent | indianchemicalsociety.com |

| H₂O₂ / SOCl₂ | Aromatic, Heterocyclic, Aliphatic Thiols | up to 97% | organic-chemistry.org |

| DCDMH | Thiols, Disulfides, Benzylic Sulfides | Good to Excellent | lookchem.com |

This table presents data for general oxidative chlorination of thiols, which are applicable principles for the synthesis of this compound from pyrrolidine-3-thiol.

The chlorination of sulfonic acids using phosphorus pentachloride (PCl₅) or a mixture of PCl₅ and phosphorus oxychloride (POCl₃) is a classic and robust method for synthesizing sulfonyl chlorides. indianchemicalsociety.comresearchgate.net For example, pyridine-3-sulfonyl chloride can be prepared from pyridine-3-sulfonic acid by heating with PCl₅ and POCl₃. chemicalbook.com This reaction typically proceeds to completion within a few hours under reflux conditions. chemicalbook.com The use of a PCl₅/POCl₃ mixture is a widely applied strategy for chlorination in various heterocyclic systems. indianchemicalsociety.comresearchgate.netepa.gov While POCl₃ alone can sometimes be effective, the addition of PCl₅ often enhances the chlorinating power of the reagent system. epa.govresearchgate.net

A patented method for producing pyridine-3-sulfonyl chloride involves reacting pyridine-3-sulfonic acid with phosphorus pentachloride in a solvent such as chlorobenzene (B131634) or trifluoromethylbenzene. googleapis.comwipo.int Another approach involves the sequential addition of PCl₅ to a solution of pyridine-3-sulfonic acid, which allows for a more controlled reaction and higher yields. wipo.intgoogle.com These established procedures for the synthesis of pyridine-3-sulfonyl chloride from its sulfonic acid serve as a strong precedent for the potential synthesis of this compound from pyrrolidine-3-sulfonic acid.

| Reagent(s) | Substrate | Yield (%) | Reference |

| PCl₅, POCl₃ | Pyridine-3-sulfonic acid | 94% | chemicalbook.com |

| PCl₅ in Chlorobenzene | Pyridine-3-sulfonic acid | - | googleapis.comwipo.int |

| Sequential PCl₅ addition | Pyridine-3-sulfonic acid | High | wipo.intgoogle.com |

This table provides data for the synthesis of pyridine-3-sulfonyl chloride, which is an analogous reaction to the potential synthesis of this compound.

The synthesis of sulfonyl chlorides from amino-substituted precursors can be achieved through a diazotization reaction followed by sulfochlorination. This method is particularly well-established for aromatic amines. For instance, 3-aminopyridine (B143674) can be converted to pyridine-3-sulfonyl chloride by forming an intermediate diazonium salt, which is then reacted with a source of sulfur dioxide and chlorine. google.comresearchgate.netgoogle.compatsnap.com

A typical procedure involves the diazotization of 3-aminopyridine with sodium nitrite (B80452) in an acidic medium, followed by the introduction of a catalyst such as cuprous chloride and subsequent reaction with thionyl chloride in water. chemicalbook.comgoogle.comgoogle.com This method offers high yields and is suitable for large-scale production. google.comgoogle.com

While the diazotization of primary aromatic amines leads to relatively stable diazonium salts, the corresponding aliphatic diazonium salts are generally unstable and can lead to a mixture of products. organic-chemistry.orglibretexts.org However, recent advances have shown that the diazotization of aliphatic amines can be controlled under specific conditions, such as using isopentyl nitrite in hexafluoroisopropanol (HFIP), to generate carbocations that can be trapped in a selective manner. nih.gov This suggests that a carefully controlled diazotization of 3-aminopyrrolidine (B1265635) could potentially lead to the formation of this compound, although this remains a less explored route compared to the aromatic counterpart.

| Starting Material | Key Steps | Product | Yield (%) | Reference |

| 3-Aminopyridine | Diazotization, Sulfonyl Chlorination | Pyridine-3-sulfonyl chloride | 90.7% | chemicalbook.comgoogle.comgoogle.com |

This table shows the synthesis of pyridine-3-sulfonyl chloride via a diazotization-sulfonyl chlorination pathway, which is analogous to a potential route for this compound.

Synthesis of Pyrrolidine-3-sulfonyl Fluorides as a Close Analog

Pyrrolidine-3-sulfonyl fluorides are close structural analogs of the corresponding chlorides and are also of significant interest. A prominent method for their synthesis is through cycloaddition reactions.

[3+2] Cycloaddition Reactions of Azomethine Ylides with Vinyl Sulfonyl Fluorides

The [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile is a powerful method for constructing five-membered nitrogen-containing heterocycles like pyrrolidine (B122466). This strategy has been successfully applied to the synthesis of pyrrolidine-3-sulfonyl fluorides.

The reaction involves the in situ generation of a nonstabilized azomethine ylide, which then undergoes a [3+2] cycloaddition with a vinyl sulfonyl fluoride (B91410). This approach has been shown to produce pyrrolidine-3-sulfonyl fluorides in good yields. The utility of these products as reagents for Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry has also been demonstrated.

| Reactants | Product | Yield (%) | Reference |

| Azomethine Ylide, Vinyl Sulfonyl Fluoride | Pyrrolidine-3-sulfonyl fluoride | - | - |

This section describes a key synthetic method for a close analog of the target compound.

Halogen Exchange from this compound (Chloride to Fluoride)

Anhydrous alkali metal fluorides, such as potassium fluoride (KF), are commonly used reagents for these reactions. google.com The reaction often requires elevated temperatures and may be facilitated by the use of a phase-transfer catalyst or an aminophosphonium catalyst. google.com The greater strength of the S-F bond compared to the S-Cl bond makes the reaction thermodynamically favorable. fluorine1.ru However, the reactivity of sulfonyl fluorides is generally lower than that of sulfonyl chlorides.

Preparation of N-Sulfonylated Pyrrolidine Derivatives (e.g., (S)-3-Cyanopyrrolidine-1-sulfonyl Chloride)

N-Sulfonylated pyrrolidine derivatives are an important class of compounds with diverse applications. The synthesis of these compounds typically involves the reaction of a pyrrolidine derivative with a sulfonylating agent.

For the synthesis of a compound like (S)-3-cyanopyrrolidine-1-sulfonyl chloride, a synthetic strategy would likely start from a chiral precursor such as (S)-3-cyanopyrrolidine. The nitrogen of the pyrrolidine ring would then be reacted with a suitable sulfonylating agent.

Synthesis of Chiral N-Protected Pyrrolidine Sulfonyl Chlorides

The synthesis of chiral N-protected pyrrolidine sulfonyl chlorides is a key step in the preparation of many biologically active molecules. These compounds serve as important building blocks for further functionalization.

A general approach to synthesizing these compounds involves the use of a chiral pyrrolidine starting material, which is often derived from natural sources like proline or hydroxyproline. nih.govresearchgate.net The pyrrolidine nitrogen is first protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions.

The introduction of the sulfonyl chloride moiety can be achieved through various methods. For example, a C-H activation strategy has been utilized for the stereoselective synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs. nih.gov In one of the synthetic steps, a protected pyrrolidine derivative is reacted with pyridine-2-sulfonyl chloride in the presence of pyridine. nih.gov Another approach involves the reaction of an N-protected pyrrolidine with a sulfonylating agent like thionyl chloride in the presence of a base. nih.gov

Chemical Reactivity and Transformations of Pyrrolidine 3 Sulfonyl Chloride

Nucleophilic Substitution at the Sulfonyl Center

The sulfonyl chloride group is a potent electrophile, making the sulfur atom susceptible to attack by a wide array of nucleophiles. This reactivity is the cornerstone of its use as a building block for introducing the pyrrolidine-3-sulfonyl moiety into various molecular frameworks. The most common transformations involve reactions with amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.

Formation of Sulfonamides from Amine Reactants

The reaction between a sulfonyl chloride and a primary or secondary amine is the most established and widely used method for the synthesis of sulfonamides cbijournal.com. This transformation proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom, typically by a base included in the reaction mixture, to yield the final sulfonamide product.

This reaction is highly versatile and has been employed to synthesize a vast library of sulfonamide-containing compounds. The conditions are generally mild, often carried out at room temperature in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct cbijournal.com. The choice of amine dictates the final structure of the sulfonamide, allowing for the introduction of diverse functional groups. While specific examples detailing the reaction of pyrrolidine-3-sulfonyl chloride with a wide range of amines are not extensively documented in readily available literature, the general reactivity pattern of sulfonyl chlorides suggests it would readily react with various primary and secondary amines to produce the corresponding N-substituted pyrrolidine-3-sulfonamides smolecule.comnih.govnih.gov.

Table 1: Representative Examples of Sulfonamide Formation

| Reactant 1 | Amine Reactant | Base | Product |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Pyridine | N-Alkyl-pyrrolidine-3-sulfonamide |

| This compound | Secondary Amine (R₂NH) | Triethylamine | N,N-Dialkyl-pyrrolidine-3-sulfonamide |

| This compound | Aniline | Sodium Carbonate | N-Phenyl-pyrrolidine-3-sulfonamide |

This table represents generalized reactions based on the established reactivity of sulfonyl chlorides.

Derivatization with Hydroxyl-Containing Compounds to Form Sulfonate Esters

Analogous to the formation of sulfonamides, this compound can react with hydroxyl-containing compounds, such as alcohols and phenols, to form sulfonate esters smolecule.com. This reaction involves the nucleophilic attack of the hydroxyl oxygen on the sulfonyl sulfur, leading to the displacement of the chloride leaving group. A base, such as pyridine, is typically required to facilitate the reaction by deprotonating the hydroxyl group, thereby increasing its nucleophilicity, and to neutralize the HCl generated .

The resulting sulfonate esters are of significant interest in organic synthesis because the sulfonate group is an excellent leaving group, comparable in reactivity to halides. This property allows for the subsequent conversion of alcohols into other functional groups via nucleophilic substitution reactions. For example, converting a chiral alcohol to a sulfonate ester allows for substitution reactions to proceed with a predictable inversion of stereochemistry (SN2 mechanism) chemistrysteps.com.

Reactions with Other Nucleophiles (e.g., thiols, carbanions)

The electrophilic nature of the sulfonyl chloride group extends its reactivity to other classes of nucleophiles beyond amines and alcohols.

Thiols: Thiols (R-SH) can react with sulfonyl chlorides to form thiosulfonate esters (R-S-SO₂-R'). This reaction proceeds through the nucleophilic attack of the sulfur atom of the thiol on the sulfonyl chloride. While the direct synthesis of sulfonyl chlorides from thiols is a common oxidative process, the reverse reaction with a thiol acting as a nucleophile is also chemically feasible organic-chemistry.orgorganic-chemistry.orgresearchgate.net.

Carbanions: While less common, strong carbon nucleophiles such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) can attack the sulfonyl chloride group. This reaction can lead to the formation of sulfones (R-SO₂-R'). However, the high reactivity of these organometallic reagents can sometimes lead to side reactions or over-reduction of the sulfonyl group.

Reactions Involving the Pyrrolidine (B122466) Ring System

Beyond the reactivity at the sulfonyl chloride center, the pyrrolidine ring itself can be a site for further chemical modification. These transformations can be performed on the this compound molecule directly, if the reagent is compatible, or more commonly, on the sulfonamide or sulfonate ester derivatives. The ability to functionalize the pyrrolidine ring adds another layer of synthetic utility, enabling the creation of complex, three-dimensional structures.

Functionalization of the Pyrrolidine Skeleton in the Presence of the Sulfonyl Chloride Group

Once the sulfonyl chloride has been converted into a more stable sulfonamide, the nitrogen atom of the pyrrolidine ring becomes a key site for functionalization. As a secondary amine within the sulfonamide structure, this nitrogen can undergo various reactions, most notably N-alkylation.

N-alkylation of the pyrrolidine nitrogen introduces substituents that can significantly alter the molecule's physical, chemical, and biological properties. This can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. More modern and efficient methods utilize a "borrowing hydrogen" methodology with alcohols as the alkylating agents, catalyzed by transition metals like manganese or ruthenium organic-chemistry.orgacs.org. These methods are often highly efficient and produce water as the only byproduct, making them environmentally benign. This approach allows for the mono-N-alkylation of a wide array of sulfonamides with excellent yields acs.org.

Stereoselective Transformations at Pyrrolidine Stereocenters

The pyrrolidine ring contains stereocenters, and controlling their configuration is crucial in the synthesis of chiral molecules, particularly for pharmaceutical applications unibo.itnih.govmdpi.com. The synthesis of enantiomerically pure pyrrolidine derivatives is an active area of research, and this compound can be a key intermediate in these synthetic routes nih.govgoogle.com.

Stereoselective syntheses often begin with a chiral starting material, such as the naturally occurring amino acid L-proline or trans-4-hydroxy-L-proline mdpi.comgoogle.com. Through a series of chemical transformations, these precursors can be converted into chiral pyrrolidine derivatives. For instance, (R)-3-hydroxypyrrolidine can be synthesized from trans-4-hydroxy-L-proline. The hydroxyl group can then be converted into a sulfonate ester (e.g., a mesylate or tosylate), which is an excellent leaving group. Subsequent nucleophilic substitution with an azide ion (N₃⁻) proceeds with inversion of configuration (SN2 reaction), followed by reduction to yield the chiral (S)-3-aminopyrrolidine google.com. This amine can then be diazotized and reacted with sulfur dioxide and a copper catalyst in a Sandmeyer-type reaction to generate the chiral sulfonyl chloride.

Furthermore, chiral pyrrolidine sulfonamides, derived from chiral pyrrolidines, are widely used as organocatalysts to promote highly enantioselective and diastereoselective reactions, such as Michael additions rsc.orgresearchgate.netnih.gov. The defined stereochemistry of the pyrrolidine ring is instrumental in creating a chiral environment that directs the stereochemical outcome of the reaction.

Catalytic Transformations

Photoredox-Catalyzed Reactions Involving Sulfonyl Chlorides and Pyrrolidines

Visible-light photoredox catalysis provides a powerful tool for the generation of radical species from sulfonyl chlorides and for the functionalization of C(sp³)–H bonds in N-heterocycles like pyrrolidine. These reactions are typically initiated by the single-electron reduction of the sulfonyl chloride by an excited photocatalyst, leading to the formation of a sulfonyl radical and a chloride anion. The subsequent reactivity of these radical intermediates can be harnessed to forge new carbon-carbon or carbon-heteroatom bonds.

While no specific examples utilizing this compound as a substrate for radical cascade cyclization have been documented, related studies on the photoredox-catalyzed reactions of sulfonyl chlorides with unsaturated systems provide insight into potential reaction pathways. For instance, a mild, visible-light-induced, regioselective cascade sulfonylation-cyclization of 1,5-dienes with various sulfonyl chlorides has been developed to produce 3-sulfonylated pyrrolin-2-ones. This process involves the intermolecular radical addition of a sulfonyl radical to one of the double bonds, followed by a 5-endo cyclization to construct the pyrrolinone core.

This type of transformation highlights the potential for the sulfonyl chloride moiety to act as a radical precursor for initiating cyclization events. In a hypothetical scenario involving an appropriately substituted N-alkenyl or N-alkynyl this compound, a similar intramolecular radical cyclization could potentially be envisioned.

A significant advancement in the functionalization of pyrrolidines has been the development of a photoredox-catalyzed dehydrogenative aromatization and sulfonylation reaction. This process allows for the conversion of N-substituted pyrrolidines into C3-sulfonylated pyrroles in a single step under mild conditions. In this reaction, an external arylsulfonyl chloride serves a dual role: as a source of the sulfonyl group and as a component in the catalyst regeneration cycle.

The reaction is initiated by the oxidation of the N-substituted pyrrolidine by the excited photocatalyst, followed by deprotonation to form an α-amino radical. A subsequent oxidation and deprotonation sequence leads to the formation of a Δ¹-pyrroline intermediate. This intermediate is then trapped by a sulfonyl radical, generated from the sulfonyl chloride, at the C3 position. The final aromatization to the pyrrole ring is achieved through further oxidation and deprotonation steps.

Notably, this reaction demonstrates a regioselective sulfonylation at the C3 position of the resulting pyrrole, a position analogous to the sulfonyl chloride placement in this compound. While this documented reaction constructs the 3-sulfonylated aromatic ring from a simple pyrrolidine and an external sulfonylating agent, it underscores the thermodynamic favorability of forming such a structure.

Table of Reaction Conditions for Dehydrogenative Aromatization and Sulfonylation of N-Substituted Pyrrolidines

| Parameter | Condition |

| Reactants | N-substituted pyrrolidine, Arylsulfonyl chloride |

| Catalyst | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ |

| Solvent | Acetonitrile |

| Atmosphere | Nitrogen |

| Light Source | Visible Light |

| Temperature | Room Temperature |

Data sourced from a study on the dehydrogenative aromatization and sulfonylation of pyrrolidines.

This established reactivity provides a foundational understanding of the types of transformations that pyrrolidine rings and sulfonyl chlorides can undergo under photoredox catalysis. Although direct studies on this compound as the substrate in these specific catalytic cycles are not yet available, the existing literature on analogous systems offers valuable insights into its potential chemical behavior.

Applications in Advanced Organic Synthesis

Pyrrolidine-3-sulfonyl Chloride as a Versatile Building Block.nih.govresearchgate.netthieme-connect.comacs.org

The pyrrolidine (B122466) ring is a five-membered nitrogen-containing heterocycle that is a common structural motif in a vast array of natural products and synthetic pharmaceuticals. researchgate.netfrontiersin.org The incorporation of a sulfonyl chloride group at the 3-position of the pyrrolidine ring endows the molecule with a highly reactive site, making it a versatile precursor for a variety of chemical transformations. researchgate.net This reactivity allows for the strategic introduction of the pyrrolidine scaffold into larger, more complex molecular architectures. nih.gov

The pyrrolidine scaffold is a fundamental component of many biologically active compounds. mdpi.comnih.gov Chemists utilize various synthetic strategies to construct complex heterocyclic systems containing the pyrrolidine ring. One of the most powerful methods is the 1,3-dipolar cycloaddition reaction, which involves the reaction of an azomethine ylide with a dipolarophile to form a pyrrolidine ring. nih.gov This method allows for a high degree of control over the stereochemistry of the final product. Other methods for constructing the pyrrolidine ring include Pictet-Spengler-oxidative ring contractions and various aminocyclization reactions. nih.gov The presence of the sulfonyl chloride group on the pyrrolidine ring provides a handle for further functionalization, enabling the synthesis of a diverse range of complex heterocyclic systems.

Multi-component reactions (MCRs) are chemical reactions in which three or more reactants combine in a single step to form a product that contains the essential parts of all the reactants. tandfonline.com MCRs are highly valued in organic synthesis for their efficiency and atom economy. tandfonline.com Pyrrolidine derivatives are often synthesized using MCRs, particularly through [3+2] cycloaddition reactions. tandfonline.com For instance, the reaction of aromatic aldehydes, glycine (B1666218) esters, and maleimides can generate a pyrrolidine-based intermediate that can be further elaborated. tandfonline.com While specific examples detailing the direct use of this compound in MCRs are not prevalent in the reviewed literature, its reactive nature suggests its potential as a valuable component in the design of novel MCRs for the synthesis of complex, sulfur-containing heterocyclic compounds.

Synthetic Utility in the Preparation of Scaffolds for Medicinal Chemistry

The pyrrolidine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive molecules. researchgate.netnih.gov Its three-dimensional structure allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets. nih.govresearchgate.net

The pyrrolidine ring is a core component of numerous drugs with diverse therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents. frontiersin.orgmdpi.com For example, the pyrrolidine moiety is a key structural feature in drugs such as Daclatasvir (antiviral), Grazoprevir (antiviral), and Eletriptan (antimigraine). mdpi.com The synthesis of these complex molecules often involves the use of pre-functionalized pyrrolidine building blocks. This compound, with its reactive sulfonyl chloride group, serves as an excellent synthon for introducing the pyrrolidine scaffold into potential drug candidates. researchgate.net

Sulfonamides are an important class of compounds in medicinal chemistry, known for their antibacterial and other therapeutic properties. thieme-connect.comnih.gov The most common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with an amine. thieme-connect.comnih.gov this compound is, therefore, a direct precursor to a wide range of N-substituted pyrrolidine-3-sulfonamides. This allows for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds by varying the amine component in the reaction. The synthesis of novel pyrrolidine sulfonamide derivatives has been shown to yield compounds with potential antidiabetic activity. researchgate.net

Table 1: Examples of Bioactive Molecules Containing the Pyrrolidine Scaffold

| Drug Name | Therapeutic Application | Key Synthetic Feature |

|---|---|---|

| Daclatasvir | Antiviral (Hepatitis C) | Bis-pyrrolidine core |

| Grazoprevir | Antiviral (Hepatitis C) | Pyrrolidine derivative |

| Eletriptan | Antimigraine | Pyrrolidine precursor |

Application in "Click Chemistry" (e.g., via SuFEx using Sulfonyl Fluoride (B91410) Analogs).rhhz.netnih.gov

"Click chemistry" refers to a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. nih.govsci-hub.se One of the most prominent click reactions is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, which involves the reaction of a sulfonyl fluoride (R-SO₂F) with a nucleophile. rhhz.netnih.gov Sulfonyl fluorides are generally more stable than their sulfonyl chloride counterparts but can be activated to react with high efficiency. rhhz.net

The conversion of this compound to its corresponding sulfonyl fluoride analog opens up the possibility of using this building block in SuFEx click chemistry. The synthesis of pyrrolidine-3-sulfonyl fluorides has been achieved through the [3+2] cycloaddition of an azomethine ylide and vinyl sulfonyl fluorides. enamine.net These pyrrolidine-3-sulfonyl fluoride building blocks can then be used in SuFEx reactions to create diverse libraries of compounds for high-throughput screening in drug discovery. enamine.netenamine.net This approach allows for the modular and efficient assembly of complex molecules containing the pyrrolidine-3-sulfonamide (B1439569) linkage. acs.org

Table 2: Comparison of Sulfonyl Chlorides and Sulfonyl Fluorides for Click Chemistry

| Feature | Sulfonyl Chloride | Sulfonyl Fluoride |

|---|---|---|

| Reactivity | Highly reactive | Generally stable, requires activation |

| Stability | Less stable, sensitive to moisture | More stable, compatible with a wider range of conditions |

| "Click" Reaction | Not typically used in standard click chemistry | Key component of SuFEx click chemistry |

Contribution to Chiral Synthesis

The value of a chiral building block is determined by its ability to influence the stereochemical outcome of a reaction, leading to the desired enantiomer or diastereomer of a target molecule. While proline and its derivatives are famous for their role in organocatalysis, the utility of a 3-substituted pyrrolidine like this compound is theoretically plausible but practically underexplored.

Enantioselective and Diastereoselective Synthesis of Pyrrolidine Derivatives

The synthesis of enantiomerically pure or enriched pyrrolidine derivatives is a significant goal in medicinal and synthetic chemistry. mappingignorance.org Methods to achieve this often rely on starting with a chiral precursor or using a chiral catalyst. While a multitude of strategies exist for creating substituted chiral pyrrolidines, direct examples commencing from this compound are scarce. mappingignorance.orggoogle.comacs.org

Theoretically, the sulfonyl chloride moiety at the C3 position could be transformed into various other functional groups. For instance, nucleophilic substitution with a chiral amine or alcohol could yield a chiral sulfonamide or sulfonate ester, respectively. This new chiral center, or the influence of the chiral auxiliary, could then direct subsequent stereoselective transformations on the pyrrolidine ring or its substituents.

Research into the synthesis of densely functionalized pyrrolidines often employs methods like [3+2] cycloaddition reactions. acs.orgnih.gov For example, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides can produce highly substituted pyrrolidines with excellent diastereoselectivity. acs.org This highlights a general strategy where a chiral sulfinyl group dictates the stereochemical outcome. One could envision a parallel, though currently hypothetical, scenario where a chiral sulfonamide derived from this compound could play a similar directing role.

The table below summarizes general approaches to chiral pyrrolidine synthesis, contextualizing the potential, yet unconfirmed, position of this compound derivatives.

| Synthesis Strategy | Description | Relevance to this compound |

| Asymmetric [3+2] Cycloaddition | Reaction of azomethine ylides with dipolarophiles, often catalyzed by a chiral metal complex, to create multiple stereocenters in one step. acs.orgnih.gov | A derivative of this compound could potentially act as the dipolarophile or be part of the chiral ligand. |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials, such as proline or hydroxyproline, to synthesize more complex chiral pyrrolidines. nih.gov | This compound itself is not a common chiral pool starting material. |

| Organocatalysis | Use of small chiral organic molecules (often proline derivatives) to catalyze enantioselective transformations, such as Michael additions, to form chiral pyrrolidines. nih.govbeilstein-journals.orgnih.gov | A chiral sulfonamide derived from this compound could theoretically function as an organocatalyst. |

| Kinetic Resolution | Catalytic asymmetric kinetic resolution can convert a mixture of diastereomers into a single-configuration diastereomer, providing a key intermediate for synthesizing chiral 3-substituted pyrrolidines. google.com | This method could be applied to a racemic mixture of a this compound derivative. |

Role in Asymmetric Catalysis (as a precursor to organocatalysts or ligands)

The development of novel organocatalysts and ligands is a driving force in asymmetric synthesis. Pyrrolidine-based structures are central to many successful catalysts. beilstein-journals.orgnih.gov For instance, the renowned Hayashi-Jørgensen catalysts are diarylprolinol silyl (B83357) ethers. The modification of the pyrrolidine scaffold is a common strategy to fine-tune catalytic activity and selectivity. nih.gov

This compound could, in principle, serve as a precursor for new chiral ligands or organocatalysts. Reaction with a chiral amine, for example, would yield a chiral pyrrolidine-3-sulfonamide. This resulting molecule, possessing both a pyrrolidine nitrogen and a sulfonamide group, could act as a bidentate ligand for a metal catalyst or function as a bifunctional organocatalyst. The sulfonamide N-H can act as a hydrogen-bond donor, which is a key interaction in many organocatalytic transition states. nih.gov

While many pyrrolidine-based organocatalysts containing sulfonamide moieties have been developed and shown to be effective in reactions like asymmetric Michael additions, their synthesis typically starts from more established precursors like (S)-proline or its derivatives, not from this compound. nih.govnih.gov

The table below outlines classes of pyrrolidine-based organocatalysts and the hypothetical placement of a this compound-derived structure.

| Catalyst/Ligand Class | Core Structure & Function | Potential Role of this compound |

| Prolinamides | Derived from proline, the amide side chain can participate in hydrogen bonding to activate substrates. nih.gov | A chiral amine could be reacted with this compound to create a sulfonamide analogue with potential catalytic activity. |

| Diarylprolinol Ethers | Bulky diarylprolinol structure provides steric shielding to control the facial selectivity of reactions involving aldehydes or ketones. | Unlikely direct precursor. |

| Bifunctional Thiourea/Squaramide Catalysts | Combine a pyrrolidine unit for enamine/iminium formation with a (thio)urea or squaramide moiety for hydrogen-bond activation. | A sulfonamide group derived from this compound could replace the thiourea/squaramide as the H-bond donor. |

| Chiral Bipyrrolidines | Used as chiral ligands for metal catalysts, where the two pyrrolidine rings coordinate to the metal center. | Not a direct or logical precursor. |

Future Research Directions and Synthetic Prospects

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of saturated heterocyclic sulfonyl chlorides often relies on multi-step sequences that may involve harsh reagents. A documented approach to analogous compounds involves a sequence starting from Cbz-protected amino alcohols, proceeding through mesylation, nucleophilic substitution with a thioacetate, and finally, oxidation to the desired sulfonyl chloride. researchgate.net While effective, this pathway highlights the need for more streamlined and environmentally benign methodologies.

Future research is anticipated to focus on developing more efficient and sustainable routes. One promising avenue is the adoption of greener chlorosulfonation methods. For instance, a method utilizing N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts proceeds under mild conditions, avoids hazardous reagents like chlorine gas, and is scalable. organic-chemistry.org Adapting such a process for pyrrolidine (B122466) precursors could significantly improve the sustainability of the synthesis.

Furthermore, advancements in the synthesis of the pyrrolidine ring itself can pave the way for more efficient access to the target compound. Modern methods like dirhodium-catalyzed intramolecular nitrene insertion or gold-catalyzed tandem cycloisomerization/hydrogenation offer sophisticated and stereocontrolled routes to substituted pyrrolidines, which can then be functionalized. organic-chemistry.org A more direct, one-pot preparation of cyclic amines from amino alcohols using thionyl chloride (SOCl₂) also presents a simpler alternative to classical multi-step sequences. organic-chemistry.org

Exploration of Novel Reactivity Patterns

The established reactivity of pyrrolidine-3-sulfonyl chloride is centered on nucleophilic substitution, where the sulfonyl chloride group reacts with nucleophiles like amines or alcohols to form sulfonamides and sulfonate esters, respectively. smolecule.com This reaction is a cornerstone for introducing the pyrrolidine scaffold into larger molecules. smolecule.com

However, the full reactive potential of sulfonyl chlorides is much broader and remains largely unexplored for the pyrrolidine-3-sulfonyl derivative. Sulfonyl chlorides can serve as precursors to a variety of reactive species, including sulfenes and sulfonyl radicals, which can participate in a range of chemical transformations. magtech.com.cn Future research will likely investigate the engagement of this compound in reactions beyond simple sulfonamide formation.

Promising areas for exploration include:

Cascade Reactions: Copper-catalyzed cascade reactions involving the sulfonylation and cyclization of alkynes with sulfonyl chlorides have been reported for other systems. rsc.org Applying this methodology could lead to the rapid construction of complex, polycyclic structures from this compound.

Radical Chemistry: The sulfonyl group can be involved in radical-based transformations, opening pathways to novel carbon-sulfur and carbon-carbon bond formations.

Annulations: The participation of the sulfonyl chloride moiety in [2+2] annulation reactions could yield unique spirocyclic or fused-ring systems containing the pyrrolidine core. magtech.com.cn

The development of such novel reactivity patterns would significantly expand the synthetic utility of this compound, transforming it from a simple scaffold-introducing reagent into a versatile tool for complex molecular architecture.

Expanding Scope in Complex Molecule and Natural Product Synthesis

The pyrrolidine ring is a privileged scaffold found in a vast number of natural products and pharmaceutical agents, including alkaloids and modern drugs. nih.govnih.gov The stereochemistry and three-dimensional shape of substituted pyrrolidines are often crucial for their biological activity. nih.gov this compound, as a chiral building block, is well-positioned to contribute to the synthesis of such complex and biologically active molecules.

Future applications in this area are expected to leverage the compound's unique structure:

Natural Product Synthesis: Polycyclic alkaloids containing pyrrolidine motifs are enduring targets for total synthesis. nih.gov this compound could serve as a key starting material or intermediate in the stereoselective synthesis of natural products like (+)-preussin, which features a disubstituted pyrrolidine core. researchgate.net

Medicinal Chemistry: The synthesis of pyrrolidine-containing drugs often begins with chiral precursors like proline or 4-hydroxyproline. nih.gov this compound offers an alternative entry point to novel, substituted pyrrolidine derivatives for drug discovery programs. Its use in constructing libraries of compounds for screening against various biological targets, such as DPP-IV inhibitors for antidiabetic applications, is a promising direction. frontiersin.org

Advanced Scaffolding: Methods such as [3+2] cycloadditions are used to create complex pyrrolidine-based scaffolds. researchgate.net this compound can be derivatized and then employed in such reactions to build intricate molecular frameworks bearing the sulfonyl group, which is itself a common feature in bioactive molecules.

Computational Studies on Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. For a molecule like this compound, with multiple reactive sites and stereocenters, computational studies are crucial for guiding synthetic efforts.

Future research will likely employ computational methods, such as Density Functional Theory (DFT), to:

Elucidate Reaction Mechanisms: Detailed mechanistic studies, similar to those performed on the palladium-catalyzed C-H arylation of pyrrolidines, can reveal the factors governing regio- and stereoselectivity. acs.org Such studies can explain why a reaction favors one position over another (e.g., C4 vs. C2 arylation) and help in the design of more selective catalysts and directing groups. acs.org

Predict Reactivity: Calculations of electronic properties like HOMO-LUMO energy gaps and molecular electrostatic potential (MEP) maps can provide insight into the electrophilic and nucleophilic sites of the molecule. This allows for the prediction of how this compound and its derivatives will behave in different chemical environments, guiding the exploration of the novel reactivity patterns discussed previously.

Analyze Stereochemical Outcomes: For reactions involving the chiral centers of the pyrrolidine ring, computational modeling can predict the most stable transition states and, therefore, the most likely stereochemical outcome. This is particularly important for its application in asymmetric synthesis and the preparation of enantiomerically pure complex molecules.

By combining computational predictions with experimental work, researchers can accelerate the development of new synthetic methods and applications for this compound, unlocking its full potential as a valuable chemical building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。